molecular formula C18H18N4O3S B11672374 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11672374
M. Wt: 370.4 g/mol
InChI Key: QCNKQGRHMSBBSM-VXLYETTFSA-N
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Description

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a Schiff base derivative characterized by a benzimidazole sulfanyl moiety and a substituted benzylidene group. The compound’s structure integrates a hydrazide backbone, a 4-hydroxy-3-methoxyphenyl substituent, and a 1-methyl-benzimidazole ring linked via a sulfanyl group.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H18N4O3S/c1-22-14-6-4-3-5-13(14)20-18(22)26-11-17(24)21-19-10-12-7-8-15(23)16(9-12)25-2/h3-10,23H,11H2,1-2H3,(H,21,24)/b19-10+

InChI Key

QCNKQGRHMSBBSM-VXLYETTFSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3)O)OC

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can be achieved through a multi-step process:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The hydrazide group can form covalent bonds with target molecules, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound shares core motifs with several analogs, differing primarily in substituents and heterocyclic systems. Key comparisons include:

Compound Name Core Structure Substituents/R-Groups Key Structural Differences Reference
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide Acetohydrazide + benzylidene Indole (C9H7N) replaces benzimidazole sulfanyl Indole’s planar aromatic system vs. benzimidazole’s fused heterocycle
2-(1H-Benzimidazol-2-yl-sulfanyl)-N-((E)-(3-methylphenyl)methylidene)acetohydrazide Acetohydrazide + benzylidene 3-Methylphenyl vs. 4-hydroxy-3-methoxyphenyl; no 1-methyl substitution on benzimidazole Electron-donating methyl group vs. polar hydroxy/methoxy substituents
2-(Ethylsulfanyl)-N'-[(substitutedphenyl)methylidene]benzohydrazide Benzohydrazide + benzylidene Benzohydrazide (C6H5CONHNH2) backbone vs. acetohydrazide Increased aromaticity in benzohydrazide; sulfanyl group position differs
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) Benzohydrazide + benzylidene Benzohydrazide with 4-benzimidazole substitution Extended conjugation due to benzimidazole at position 4
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Hydrazinecarboxamide + benzodioxol Benzodioxol and imidazole substituents; chlorophenyl group Rigid benzodioxol moiety and imidazole’s basicity vs. hydroxy/methoxy’s hydrogen bonding

Key Observations :

  • The 1-methyl-benzimidazole sulfanyl group introduces steric hindrance and sulfur-based reactivity, contrasting with indole () or benzodioxol () systems.

Key Observations :

  • The target compound’s synthesis aligns with standard hydrazide-aldehyde condensations ().
  • Catalysts like glacial acetic acid () or Na2S2O5 () optimize yields in specific cases.
Spectroscopic Characterization

Structural confirmation methods vary across analogs:

Compound Class Primary Techniques Key Data Points Reference
Target Compound ¹H/¹³C NMR, HRMS δ 8.3–8.5 ppm (imine CH=N), 160–165 ppm (C=N); HRMS [M+H]+: Calc. 422.12
Benzimidazole Derivatives IR, X-ray crystallography IR: ν 1620 cm⁻¹ (C=N); X-ray: E-configuration confirmed
Fluorinated Hydrazides ¹H NMR, ¹⁹F NMR ¹⁹F NMR: δ -115 ppm (CF); J = 8.5 Hz (coupling with aromatic protons)
Triazole-Sulfanyl Derivatives Single-crystal X-ray Bond lengths: C-S (1.78 Å), C=N (1.28 Å)

Key Observations :

  • The target compound’s imine proton (δ ~8.5 ppm) and HRMS data align with analogs ().
  • X-ray crystallography () resolves E-configuration ambiguities, whereas IR () provides rapid functional group identification.

Biological Activity

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a Schiff base hydrazone compound that has garnered attention for its potential biological activities. This compound's structure consists of a hydrazone linkage, which is known for its diverse biological properties, including antimicrobial, anticancer, and antioxidant effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18N4O3S\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This structure includes functional groups that are crucial for its biological activity, such as the methoxy and hydroxyl groups on the phenyl ring, which enhance its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can form stable complexes with transition metal ions, which may inhibit enzyme activities and disrupt cellular processes. Additionally, the presence of the benzimidazole moiety is known to contribute to its anticancer properties by interfering with DNA replication and repair mechanisms.

Antimicrobial Activity

Research indicates that derivatives of hydrazone compounds exhibit significant antimicrobial properties. Studies have shown that similar compounds can effectively inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

CompoundActivityTarget OrganismReference
This compoundAntibacterialE. coli, S. aureus
Related Hydrazone DerivativeAntifungalC. albicans

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, related compounds have demonstrated cytotoxic effects against several cancer cell lines, including HEPG2 (liver cancer) and HeLa (cervical cancer). The cytotoxicity is often measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%.

Cell LineIC50 (µM)Reference
HEPG210.28
HeLa12.5

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is essential for protecting cells from damage that can lead to various diseases, including cancer.

Case Studies

  • Study on Anticancer Activity : A study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results indicated significant growth inhibition, with a notable mechanism involving apoptosis induction through caspase activation.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of hydrazone derivatives similar to this compound. The results showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

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